REACTION_CXSMILES
|
C[O:2][C:3]1([C:42]2[CH:58]=[CH:57][CH:56]=[CH:55][C:43]=2[O:44][CH2:45]CCC2(C(O)=O)CCC2)[CH2:8][CH2:7][N:6]([C:9]([C@]2(OC3C=C(C(F)(F)F)SC=3)CCCN(C(=O)C3C(C(F)(F)F)=CC=CN=3)[C@@H]2CCC)=[O:10])[CH2:5][CH2:4]1.[OH-:59].[Na+].OO.[CH2:63]1C[O:66][CH2:65][CH2:64]1>B1C2CCCC1CCC2>[OH:2][C:3]1([C:42]2[CH:58]=[CH:57][CH:56]=[CH:55][C:43]=2[O:44][CH3:45])[CH2:4][CH2:5][N:6]([C:9]([O:10][CH2:3][C:42]2[CH:58]=[CH:57][CH:56]=[CH:55][CH:43]=2)=[O:59])[CH:7]([CH2:63][CH2:64][CH2:65][OH:66])[CH2:8]1 |f:1.2|
|
Name
|
benzyl 2-allyl-4-hydroxy-4-(2-methoxyphenyl)piperidine-1-carboxylate
|
Quantity
|
220 mg
|
Type
|
reactant
|
Smiles
|
COC1(CCN(CC1)C(=O)[C@]1([C@H](N(CCC1)C(C1=NC=CC=C1C(F)(F)F)=O)CCC)OC1=CSC(=C1)C(F)(F)F)C1=C(OCCCC2(CCC2)C(=O)O)C=CC=C1
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3.5 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
B1C2CCCC1CCC2
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred at r.t for 16 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 30 mins
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After removal of solvent
|
Type
|
CUSTOM
|
Details
|
the crude product was purified by silica gel chromatography (gradient, 30% to 75% EtOAc/hexanes)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CC(N(CC1)C(=O)OCC1=CC=CC=C1)CCCO)C1=C(C=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |